molecular formula C6H4N2O2 B13013040 3,5-Dihydroxypicolinonitrile

3,5-Dihydroxypicolinonitrile

Cat. No.: B13013040
M. Wt: 136.11 g/mol
InChI Key: QCGOHJWKAKKRHQ-UHFFFAOYSA-N
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Description

3,5-Dihydroxypicolinonitrile (C₆H₃N₂O₂) is a pyridine derivative featuring hydroxyl (-OH) groups at the 3 and 5 positions and a nitrile (-CN) group at position 2. The nitrile group enhances reactivity in nucleophilic additions or coordination chemistry.

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

3,5-dihydroxypyridine-2-carbonitrile

InChI

InChI=1S/C6H4N2O2/c7-2-5-6(10)1-4(9)3-8-5/h1,3,9-10H

InChI Key

QCGOHJWKAKKRHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxypicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization and subsequent bond cleavage to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3,5-Dihydroxypicolinonitrile has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

    Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxypicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents, molecular properties, and inferred characteristics of 3,5-dihydroxypicolinonitrile with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Polarity
This compound -OH (3,5), -CN (2) C₆H₃N₂O₂ 137.10 Hydroxyl, nitrile High
2-Cyano-3,5-difluoropyridine -F (3,5), -CN (2) C₆H₂F₂N₂ 140.09 Fluorine, nitrile Moderate
3,5-Bis-benzyloxy-pyridine-2-carbonitrile -OCH₂Ph (3,5), -CN (2) C₂₀H₁₅N₂O₂ 315.35 Benzyl ether, nitrile Low

Key Observations:

  • Polarity and Solubility: The hydroxyl groups in this compound increase polarity, favoring solubility in polar solvents (e.g., water or ethanol), whereas fluorine (moderate polarity) and benzyloxy (low polarity) substituents in analogs enhance lipophilicity and organic solvent compatibility .

Reactivity and Coordination Chemistry

  • Nitrile Reactivity: The -CN group in all three compounds can participate in coordination with metals. However, hydroxyl groups in this compound may act as stronger Lewis bases than fluorine or benzyloxy groups, facilitating stable metal complexes. For example, nickel(II) complexes with hydroxylated ligands exhibit DNA intercalation and serum albumin binding .
  • Biological Interactions: Fluorinated analogs (e.g., 2-cyano-3,5-difluoropyridine) are often used in pharmaceuticals for metabolic stability, while benzyloxy derivatives (e.g., 3,5-bis-benzyloxy-pyridine-2-carbonitrile) may serve as intermediates in drug synthesis due to their lipophilicity .

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